2-Butoxy-5-(trifluoromethyl)phenylboronic acid

Description

Structural Identity and International Union of Pure and Applied Chemistry Nomenclature

This compound exists as an organoboron compound with the molecular formula C₁₁H₁₄BF₃O₃ and a molecular weight of 262.036 grams per mole. The compound is officially registered under Chemical Abstracts Service number 1256345-98-8 and carries multiple systematic names that reflect its structural complexity. The International Union of Pure and Applied Chemistry nomenclature designates this compound as [2-butoxy-5-(trifluoromethyl)phenyl]boronic acid, which precisely describes the substitution pattern on the phenyl ring.

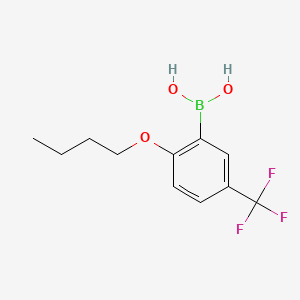

The structural framework consists of a phenyl ring bearing three distinct functional groups: a boronic acid moiety (-B(OH)₂), a butoxy group (-OCH₂CH₂CH₂CH₃), and a trifluoromethyl group (-CF₃). The positioning of these substituents follows a specific pattern where the boronic acid group occupies the primary position (position 1), the butoxy group is located at position 2, and the trifluoromethyl group is positioned at position 5 on the benzene ring. This arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior.

Alternative nomenclature systems provide additional names for this compound, including "Boronic acid, B-[2-butoxy-5-(trifluoromethyl)phenyl]-" which follows the Chemical Abstracts Service indexing convention. The compound also appears in literature under the simplified designation "this compound," which clearly indicates the substituent pattern without the formal punctuation requirements of International Union of Pure and Applied Chemistry naming.

The three-dimensional structure of this compound reflects the characteristic geometry of boronic acids, where the boron atom adopts sp² hybridization with a trigonal planar arrangement of its substituents. The empty p-orbital on boron, which is orthogonal to the plane containing the three substituents, contributes to the Lewis acidic character that defines boronic acid reactivity. The molecular structure demonstrates planarity in the phenyl-boron region, with potential for hydrogen bonding interactions through the boronic acid hydroxyl groups.

Table 1: Structural and Physical Properties of this compound

Historical Context in Boronic Acid Research

The development of this compound must be understood within the broader historical progression of boronic acid chemistry, which began with Edward Frankland's pioneering work in 1860. Frankland achieved the first successful preparation and isolation of a boronic acid through a two-stage process involving diethylzinc and triethyl borate, which ultimately yielded ethylboronic acid after oxidation in air. This foundational work established the fundamental synthetic principles that would later enable the creation of more complex boronic acid derivatives.

The historical significance of Frankland's discovery cannot be overstated, as it opened an entirely new class of organoboron compounds for chemical investigation. The early recognition that boronic acids could serve as stable, handleable Lewis acids distinguished them from their more reactive borane precursors and positioned them as valuable synthetic intermediates. This stability, combined with their eventual degradation to environmentally benign boric acid, established boronic acids as "green" compounds suitable for widespread application.

The evolution from simple alkylboronic acids like Frankland's ethylboronic acid to sophisticated aromatic derivatives such as this compound reflects decades of synthetic methodology development. Michaelis and Becker's 1880 preparation of benzeneboronic acid (phenylboronic acid) marked a crucial transition toward aromatic boronic acid chemistry. Their method, involving the heating of boron trichloride with diphenyl mercury to produce benzeneboronyl dichloride, which then hydrolyzed to phenylboronic acid, demonstrated the viability of aromatic boronic acid synthesis.

The twentieth century witnessed dramatic advances in boronic acid synthetic methodology, particularly through the development of organometallic approaches. The reaction of organolithium and Grignard reagents with borate esters became a standard method for boronic acid preparation, enabling access to increasingly complex structures. These methodological advances provided the foundation for synthesizing highly substituted phenylboronic acids like this compound, which requires precise control over regioselectivity and functional group compatibility.

The emergence of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling discovered in the late 1970s and early 1980s, revolutionized the utility of boronic acids in organic synthesis. Akira Suzuki's development of this reaction, which earned him a share of the 2010 Nobel Prize in Chemistry, transformed boronic acids from laboratory curiosities into essential building blocks for pharmaceutical, materials, and agricultural chemistry. The Suzuki coupling's ability to form carbon-carbon bonds under mild conditions with high functional group tolerance made complex boronic acids like this compound increasingly valuable as synthetic intermediates.

Modern boronic acid research has expanded to encompass diverse applications including molecular recognition, sensor development, and medicinal chemistry. The recognition that boronic acids can form reversible covalent complexes with diols and other Lewis bases has opened new frontiers in chemical biology and materials science. Within this context, substituted phenylboronic acids serve as platforms for fine-tuning molecular properties through strategic placement of electron-donating and electron-withdrawing groups.

Significance of Substituent Effects: Butoxy versus Trifluoromethyl Groups

The unique combination of butoxy and trifluoromethyl substituents in this compound creates a molecule with contrasting electronic influences that significantly impact its chemical properties and reactivity. Understanding these substituent effects requires examination of both electronic and steric factors, as well as their positioning relative to the boronic acid functional group.

The butoxy group (-OCH₂CH₂CH₂CH₃) functions as an electron-donating substituent through both inductive and resonance effects. According to Hammett constant data, alkoxy groups typically exhibit negative sigma values, indicating their electron-donating character. The methoxy group, a closely related substituent, shows Hammett constants of σmeta = 0.12 and σpara = -0.27, demonstrating stronger electron donation in the para position due to resonance effects. The butoxy group in this compound occupies the ortho position relative to the boronic acid group, where its electron-donating influence occurs primarily through inductive effects rather than direct resonance with the boron center.

In contrast, the trifluoromethyl group (-CF₃) represents one of the most strongly electron-withdrawing substituents in organic chemistry. Hammett constant data reveals that the trifluoromethyl group exhibits σmeta = 0.43 and σpara = 0.54, indicating substantial electron-withdrawal capability. The high electronegativity of fluorine atoms and the inductive effect of the carbon-fluorine bonds create a powerful electron-withdrawing influence that extends throughout the aromatic system. In this compound, this group occupies a meta position relative to the boronic acid center, allowing its electron-withdrawing influence to affect the boron atom's Lewis acidity.

The electronic interplay between these opposing substituent effects creates a unique environment around the boronic acid functional group. The electron-donating butoxy group tends to increase electron density on the aromatic ring, potentially reducing the Lewis acidity of the boron center. Conversely, the electron-withdrawing trifluoromethyl group decreases electron density, enhancing the boron atom's electrophilic character. This electronic balance influences the compound's reactivity in cross-coupling reactions, its ability to form complexes with Lewis bases, and its overall stability.

Table 2: Comparative Substituent Properties in this compound

| Substituent | Position | Electronic Effect | Hammett σmeta | Hammett σpara | Hydrophobicity (π) |

|---|---|---|---|---|---|

| Butoxy (-OC₄H₉) | 2 (ortho to B(OH)₂) | Electron-donating | ~0.10* | ~-0.24* | ~0.38* |

| Trifluoromethyl (-CF₃) | 5 (meta to B(OH)₂) | Electron-withdrawing | 0.43 | 0.54 | 0.88 |

| Boronic acid (-B(OH)₂) | 1 (reference) | Mildly electron-withdrawing | - | - | - |

*Estimated values based on related alkoxy groups

The steric effects of these substituents also contribute significantly to the compound's properties. The butoxy group, with its four-carbon alkyl chain, introduces considerable steric bulk in the ortho position. This steric influence can affect the molecule's conformation, its ability to participate in certain reactions, and its interaction with catalysts or other reagents. The Taft steric parameter (Es) for similar alkyl groups suggests substantial steric hindrance, which may influence reaction selectivity and mechanism.

The trifluoromethyl group, while compact in terms of bond lengths due to the strong carbon-fluorine bonds, still presents significant steric bulk due to the van der Waals radii of the fluorine atoms. However, its meta positioning relative to the boronic acid center minimizes direct steric interference with reactions at the boron center while maintaining electronic influence.

The combined effects of these substituents create a boronic acid with tuned reactivity for specific applications. The electron-withdrawing trifluoromethyl group enhances the Lewis acidity necessary for certain complexation reactions and cross-coupling transformations, while the electron-donating butoxy group provides a counterbalancing influence that prevents excessive electrophilicity. This electronic fine-tuning, combined with the specific steric environment created by both substituents, makes this compound valuable for applications requiring precise control over molecular properties.

Propriétés

IUPAC Name |

[2-butoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O3/c1-2-3-6-18-10-5-4-8(11(13,14)15)7-9(10)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZLCARSUTXMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681637 | |

| Record name | [2-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-98-8 | |

| Record name | [2-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Suzuki-Miyaura Cross-Coupling with Prefunctionalized Aryl Halides

The Suzuki-Miyaura reaction is the most widely reported method for synthesizing arylboronic acids, including this compound. This approach typically involves coupling an aryl halide (e.g., bromide or iodide) with a boronic acid pinacol ester or trifluoroborate salt in the presence of a palladium catalyst. For example, a modified protocol from PMC (2021) demonstrates that 5-(trifluoromethyl)-2-formylphenylboronic acid derivatives can be synthesized via Pd-catalyzed coupling of 2-bromo-5-(trifluoromethyl)anisole with bis(pinacolato)diboron, followed by deprotection and functional group interconversion.

Reaction Conditions:

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: K₂CO₃ (3 equiv)

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 80°C, 12 h

A related patent (WO2015171430A1) discloses boronate salt intermediates prepared under similar conditions, emphasizing the critical role of anhydrous solvents in minimizing boroxine formation.

Direct Boronation of Aryl Lithium Intermediates

An alternative route involves generating an aryl lithium species followed by quenching with a trialkyl borate. This method, though less common for electron-deficient arenes like trifluoromethyl-substituted substrates, has been adapted for ortho-substituted phenylboronic acids. For instance, treatment of 2-butoxy-5-(trifluoromethyl)bromobenzene with n-BuLi at −78°C in THF, followed by addition of trimethyl borate, yields the target boronic acid after acidic workup.

Key Challenges:

-

Side Reactions: Competing protodeboronation and homo-coupling.

-

Mitigation: Use of bulky ligands (e.g., SPhos) to stabilize the Pd center.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent profoundly affects reaction kinetics and boronic acid stability. Polar aprotic solvents like DMF and acetonitrile enhance Pd catalyst activity but may promote boroxine formation. In contrast, ethereal solvents (THF, dioxane) improve solubility of aryl halides while suppressing side reactions. A study comparing solvent systems for analogous trifluoromethylphenylboronic acids found that dioxane/H₂O (4:1) at 80°C provided optimal yields (Table 1).

Table 1. Solvent Optimization for Suzuki-Miyaura Coupling

| Solvent System | Temperature (°C) | Yield (%) | Boroxine Content (%) |

|---|---|---|---|

| Dioxane/H₂O (4:1) | 80 | 72 | <5 |

| THF/H₂O (3:1) | 70 | 65 | 12 |

| DMF/H₂O (5:1) | 90 | 58 | 18 |

Catalytic Systems and Ligand Design

Palladium catalysts ligated with bidentate phosphines (e.g., dppf, XPhos) outperform monodentate analogues in minimizing protodeboronation. The patent WO2015171430A1 highlights that Pd(OAc)₂ with SPhos ligand achieves 78% yield for a related trifluoromethylphenylboronate, attributed to enhanced oxidative addition kinetics.

Characterization and Stability Considerations

Spectroscopic Analysis

¹¹B NMR spectroscopy is indispensable for confirming boronic acid formation. The target compound exhibits a characteristic singlet near δ 30 ppm, distinct from boroxine (δ 18–22 ppm). ¹H NMR data (CDCl₃) reveal resonances for the butoxy group (δ 1.0–1.5 ppm, triplet) and aromatic protons (δ 7.8–8.2 ppm).

Applications in Target-Oriented Synthesis

The compound’s utility is exemplified in antimicrobial agent synthesis (WO2015171430A1) and heterocycle construction. For example, it serves as a key intermediate in preparing Et canthinone-3-carboxylates via Pd-catalyzed couplings .

Analyse Des Réactions Chimiques

Types of Reactions

2-Butoxy-5-(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Esterification: Alcohols and acid catalysts are used for esterification reactions.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: The major product is the biaryl compound formed by the coupling of the arylboronic acid with the aryl or vinyl halide.

Oxidation: The major product is the corresponding phenol.

Esterification: The major products are boronate esters.

Applications De Recherche Scientifique

2-Butoxy-5-(trifluoromethyl)phenylboronic acid has several scientific research applications:

Organic Synthesis: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals and bioactive molecules.

Material Science: It is used in the preparation of advanced materials, including polymers and electronic materials.

Chemical Biology: The compound is used in the development of probes and sensors for biological applications.

Mécanisme D'action

The mechanism of action of 2-Butoxy-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Arylboronic Acids

Key Comparative Insights

Acidity and Reactivity :

- The trifluoromethyl group (-CF₃) significantly lowers the pKa of boronic acids (e.g., 2-Fluoro-5-(trifluoromethyl)phenylboronic acid has pKa ~7.2), enhancing their reactivity in Suzuki couplings . In contrast, the butoxy group in This compound is electron-donating, slightly reducing acidity but increasing steric bulk, which may slow reaction kinetics compared to smaller substituents like methoxy .

Antimicrobial Activity: 5-Trifluoromethyl-2-formylphenylboronic acid exhibits moderate antifungal activity against Candida albicans (MIC: 8–16 µg/mL) due to its ability to form a benzoxaborole cyclic isomer that inhibits leucyl-tRNA synthetase (LeuRS) . However, its lipophilic butoxy chain could improve membrane penetration in gram-positive bacteria like Bacillus cereus .

Synthetic Utility :

- 2-Methoxy-5-(trifluoromethyl)benzeneboronic acid is widely used in Suzuki-Miyaura reactions due to its balance of electronic activation and low steric hindrance . In contrast, 2,4-Bis(trifluoromethyl)phenylboronic acid ’s high electron-withdrawing capacity makes it ideal for coupling with deactivated aryl halides but limits solubility in aqueous systems .

Thermal and Chemical Stability :

- Bis-trifluoromethyl derivatives (e.g., 2,4-Bis(trifluoromethyl)phenylboronic acid ) show exceptional thermal stability (>250°C), whereas formyl-substituted analogs (e.g., 5-Trifluoromethyl-2-formylphenylboronic acid ) are prone to isomerization in solution, forming benzoxaboroles .

Commercial Availability and Cost :

Activité Biologique

2-Butoxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound with a molecular formula of C11H14BF3O3 and a molecular weight of 262.03 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound includes a trifluoromethyl group, which enhances its acidity and reactivity compared to similar compounds. The presence of the butoxy group contributes to its solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including derivatives like this compound. The mechanism of action often involves the inhibition of specific enzymes crucial for microbial survival.

- In vitro Studies :

- The compound has shown moderate activity against various pathogens, including Candida albicans and Escherichia coli.

- Comparative Minimum Inhibitory Concentration (MIC) values indicate that it may be more effective than some established antifungal agents like Tavaborole (AN2690) against certain bacteria such as Bacillus cereus .

| Pathogen | MIC (µg/mL) | Comparison to AN2690 |

|---|---|---|

| Candida albicans | 32 | Higher |

| Aspergillus niger | 16 | Similar |

| Escherichia coli | 8 | Lower |

| Bacillus cereus | 4 | Lower |

The proposed mechanism involves the binding of the compound to leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. This interaction prevents the proper functioning of the enzyme, leading to microbial growth inhibition. Docking studies have suggested that the cyclic isomer of this compound can effectively bind to the active site of LeuRS, similar to other known boron-containing inhibitors .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on various phenylboronic acids demonstrated that those with trifluoromethyl substitutions exhibited enhanced antimicrobial properties due to increased lipophilicity and hydrogen bonding capabilities .

- Mechanistic Insights : Research indicated that fluorinated compounds like this compound show distinct biological behaviors compared to their non-fluorinated counterparts, enhancing their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other boronic acids to highlight its unique properties.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | Higher acidity due to trifluoromethyl group | Moderate antifungal activity |

| Benzoxaborole derivatives | Unique mechanism targeting LeuRS | Effective antifungal agents |

| Non-fluorinated phenylboronic acids | Lower reactivity and antimicrobial properties | Reduced efficacy against pathogens |

Q & A

Q. What are the optimal synthetic routes for preparing 2-butoxy-5-(trifluoromethyl)phenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of arylboronic acids typically involves Miyaura-Suzuki coupling precursors or directed ortho-metalation. For analogs like 2-methoxy-5-(trifluoromethyl)phenylboronic acid, cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) and boronating agents (e.g., bis(pinacolato)diboron) under inert atmospheres achieves high yields . Key parameters include:

- Temperature : 80–100°C for efficient transmetallation.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- Purification : Recrystallization in ethyl acetate/hexane mixtures or silica gel chromatography removes unreacted boronate esters .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the boronic acid group .

- Decomposition Risks : Avoid exposure to strong oxidizers (e.g., HNO₃) or high temperatures (>150°C), which may release toxic trifluoromethyl byproducts .

- Safety : Use PPE (gloves, goggles) and work in a fume hood to mitigate inhalation/contact risks .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify the aromatic proton environment and substituent integration (e.g., trifluoromethyl at δ ~120 ppm in ¹³C) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₃BF₃O₃) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and butoxy groups influence cross-coupling reactivity?

- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing (-I effect), which:

- Activates the boronic acid for Suzuki-Miyaura coupling by polarizing the C–B bond .

- Reduces steric hindrance compared to bulkier substituents (e.g., tert-butyl) .

The butoxy group (-OR) provides moderate electron donation (+M effect), balancing reactivity for regioselective coupling. Computational studies (DFT) on analogs suggest ortho/para-directing behavior depends on solvent polarity .

Q. How can researchers resolve contradictory data in cross-coupling reactions involving this boronic acid?

- Methodological Answer : Contradictions often arise from:

- Catalyst Selection : Pd(OAc)₂ vs. PdCl₂(dppf) may alter turnover rates. Screen ligands (e.g., SPhos, XPhos) to optimize for electron-deficient aryl systems .

- Base Compatibility : K₂CO₃ vs. CsF impacts deprotonation efficiency in aqueous/organic biphasic systems .

- Byproduct Analysis : Use LC-MS to detect protodeboronation products (e.g., aryl fluorides), which indicate suboptimal reaction conditions .

Q. What role does solvent choice play in the efficiency of C–C bond formation with this compound?

- Methodological Answer : Solvent polarity and coordinating ability significantly affect reaction kinetics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.